![molecular formula C28H44N2O4 B3035561 Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-5-phenylpent-4-enoate CAS No. 331730-11-1](/img/structure/B3035561.png)
Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-5-phenylpent-4-enoate
Overview
Description
“Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-5-phenylpent-4-enoate” is a complex organic compound. The tert-butoxycarbonyl (Boc) group is a protecting group used in organic synthesis . It is introduced into various organic compounds using methods such as flow microreactor systems .
Synthesis Analysis
The synthesis of Boc derivatives of amino acids has been studied extensively. The process can be optimized and individualized, with the influence of reaction conditions on the yield of the desired product being a key focus . A direct method for introducing the Boc group into a variety of organic compounds has been developed using flow microreactor systems, resulting in a more efficient and versatile process .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of the Boc group. The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by its use in chemical transformations .Chemical Reactions Analysis
Chemical reactions involving this compound are likely to be complex due to the presence of the Boc group. For instance, chiral or achiral (Z)-crotylorganoboron compounds add preferentially anti to N-(tert-butoxycarbonyl)amino aldehydes .Scientific Research Applications
- The Boc group can be removed under mild conditions using reagents like oxalyl chloride in methanol .
Peptide Synthesis and Boc Protection
Chemoselective N-Boc Protection
These applications highlight the versatility of this compound in both fundamental research and practical applications. Researchers continue to explore its potential in diverse fields, making it an intriguing subject for further investigation . If you’d like more details on any specific area, feel free to ask! 😊
Mechanism of Action
Future Directions
The future directions for research on this compound could include further exploration of its synthesis, chemical reactions, and potential applications. The use of flow microreactor systems for the direct introduction of the Boc group into a variety of organic compounds presents an efficient and sustainable approach , which could be explored further.
properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(E,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylpent-4-enoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4.C12H23N/c1-16(2,3)21-15(20)17-13(14(18)19)11-7-10-12-8-5-4-6-9-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-10,13H,11H2,1-3H3,(H,17,20)(H,18,19);11-13H,1-10H2/b10-7+;/t13-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFECITMZVLWAJB-LIGCKOFKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC=CC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C/C=C/C1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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